molecular formula C17H18INOS B6430001 2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide CAS No. 1903887-22-8

2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6430001
CAS No.: 1903887-22-8
M. Wt: 411.3 g/mol
InChI Key: WDJNDULFQDMTSU-UHFFFAOYSA-N
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Description

2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide is a chemical compound that features a benzamide core with an iodine atom at the 2-position and a thiophene-substituted cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene-substituted cyclopentyl intermediate. This intermediate is then coupled with a benzamide derivative through a series of reactions, including halogenation and amide bond formation. Common reagents used in these reactions include iodine, cyclopentyl bromide, and thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The iodine atom and the thiophene ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-iodothiophene: A simpler analog with an iodine atom on the thiophene ring.

    N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide: A similar compound without the iodine substitution.

Uniqueness

2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide is unique due to the presence of both the iodine atom and the thiophene-substituted cyclopentyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-iodo-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJNDULFQDMTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2I)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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